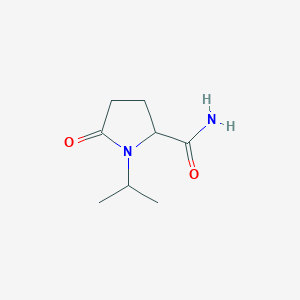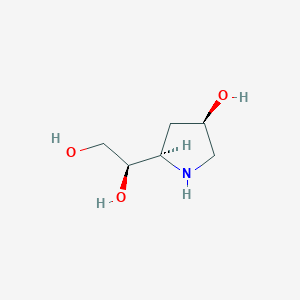
(R)-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a hydroxyl group, and an ethane-1,2-diol moiety, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-hydroxypyrrolidine and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Steps: The ®-4-hydroxypyrrolidine is reacted with ethylene oxide to form the desired product. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product purity.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and pyrrolidine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: The enantiomer of the compound, differing in stereochemistry.
1-(Pyrrolidin-2-yl)ethane-1,2-diol: Lacks the hydroxyl group on the pyrrolidine ring.
4-Hydroxypyrrolidine: A simpler structure with only the pyrrolidine ring and hydroxyl group.
Uniqueness
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(1R)-1-[(2R,4R)-4-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)5-1-4(9)2-7-5/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
Clave InChI |
OTLCKXPDWKVKAY-PBXRRBTRSA-N |
SMILES isomérico |
C1[C@H](CN[C@H]1[C@H](CO)O)O |
SMILES canónico |
C1C(CNC1C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


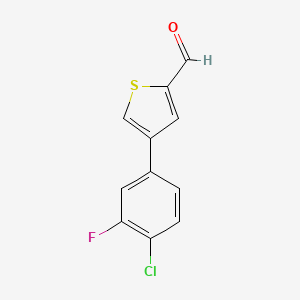
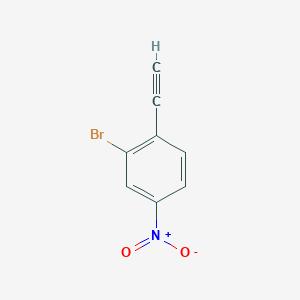
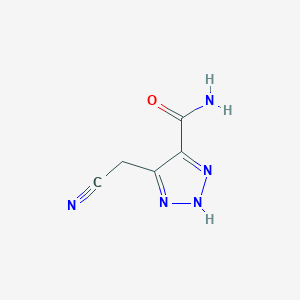


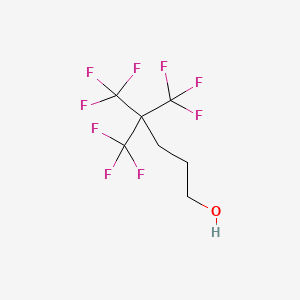
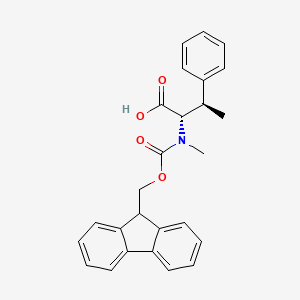
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
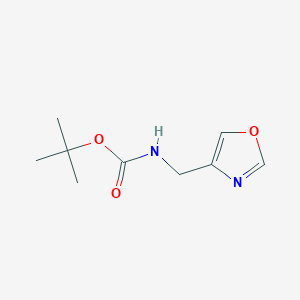
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
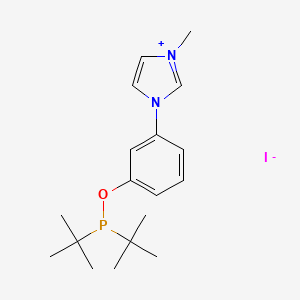
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
